1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14770052
Molecular Formula: C23H23N3O4
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O4 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C23H23N3O4/c1-30-20-7-4-16-10-18(13-24-21(16)12-20)25-23(29)17-11-22(28)26(14-17)9-8-15-2-5-19(27)6-3-15/h2-7,10,12-13,17,27H,8-9,11,14H2,1H3,(H,25,29) |
| Standard InChI Key | DUZVWJGNBQGGFU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=NC=C(C=C2C=C1)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)O |
Introduction
1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse structural components. This compound features a pyrrolidine ring, a quinoline moiety, and a hydroxyphenyl group, which are often explored for their biological activities . The presence of both hydrophilic (hydroxy and carboxamide groups) and hydrophobic (quinoline and phenyl groups) components suggests potential for selective binding to proteins or receptors, making it an interesting candidate for therapeutic applications.
Synthesis
The synthesis of 1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and the use of catalysts to optimize yields and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are typically employed to confirm the structure and purity of the final product.
Potential Applications
This compound is of interest in medicinal chemistry due to its potential bioactive properties. Compounds with similar structures often exhibit activity against cancer cell lines, suggesting that 1-[2-(4-hydroxyphenyl)ethyl]-N-(7-methoxyquinolin-3-yl)-5-oxopyrrolidine-3-carboxamide could potentially inhibit tumor growth through targeted molecular interactions. Its structural diversity facilitates interactions with various biological targets, which could lead to therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume